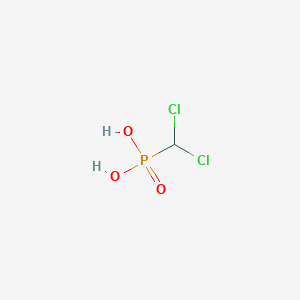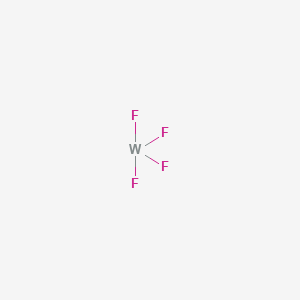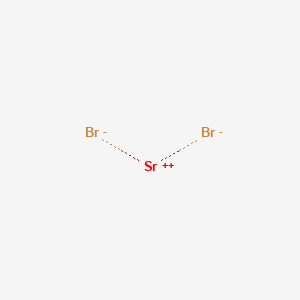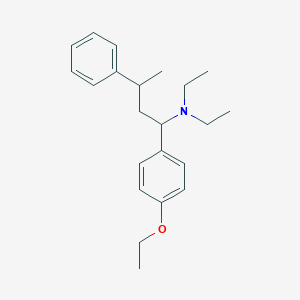
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine, also known as Etizolam, is a thienodiazepine derivative that is widely used in scientific research. It is a psychoactive drug that has been shown to have anxiolytic, hypnotic, and anticonvulsant properties. Etizolam has been used in the treatment of anxiety disorders, insomnia, and epilepsy. In
Mécanisme D'action
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine acts on the central nervous system by binding to the benzodiazepine site of the GABA-A receptor. This enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability and anxiolytic effects.
Effets Biochimiques Et Physiologiques
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been shown to have anxiolytic, hypnotic, and anticonvulsant effects in animal models. In humans, it has been used to treat anxiety disorders, insomnia, and epilepsy. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been shown to have muscle relaxant and amnesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine in lab experiments include its well-established pharmacological profile, its ability to produce anxiolytic and hypnotic effects, and its relatively low toxicity. However, its use is limited by its short half-life, which may require frequent dosing in experiments.
Orientations Futures
Future research on 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine could focus on its potential use in the treatment of other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, further studies could investigate the long-term effects of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine use and its potential for abuse and addiction. Finally, research could explore the development of new analogues of 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine with improved pharmacological properties.
In conclusion, 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is a psychoactive drug that has been extensively studied in scientific research. Its anxiolytic, hypnotic, and anticonvulsant properties make it a valuable tool in the study of neurological disorders. However, its use is limited by its short half-life, and further research is needed to explore its potential for the treatment of other disorders and the development of new analogues.
Méthodes De Synthèse
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine is synthesized using a multi-step process that involves the reaction of 2-ethylamino-2-phenylbutane with para-ethoxybenzaldehyde in the presence of a reducing agent. The resulting product is then purified and crystallized to obtain pure 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine.
Applications De Recherche Scientifique
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has been extensively studied in scientific research, particularly in the field of psychopharmacology. It has been used in animal models to investigate its anxiolytic, hypnotic, and anticonvulsant properties. 1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine has also been used in human studies to evaluate its efficacy in the treatment of anxiety disorders, insomnia, and epilepsy.
Propriétés
Numéro CAS |
13988-32-4 |
|---|---|
Nom du produit |
1-(p-Ethoxyphenyl)-N,N-diethyl-3-phenylbutylamine |
Formule moléculaire |
C22H31NO |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
1-(4-ethoxyphenyl)-N,N-diethyl-3-phenylbutan-1-amine |
InChI |
InChI=1S/C22H31NO/c1-5-23(6-2)22(17-18(4)19-11-9-8-10-12-19)20-13-15-21(16-14-20)24-7-3/h8-16,18,22H,5-7,17H2,1-4H3 |
Clé InChI |
FCLYRXWNSYOOPG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
SMILES canonique |
CCN(CC)C(CC(C)C1=CC=CC=C1)C2=CC=C(C=C2)OCC |
Autres numéros CAS |
13988-32-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




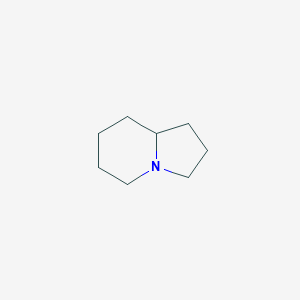
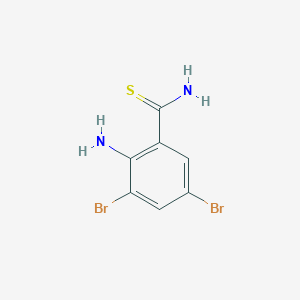
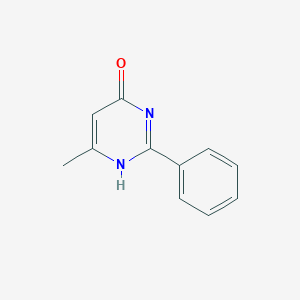
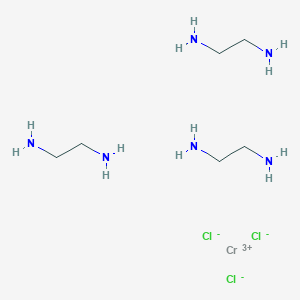
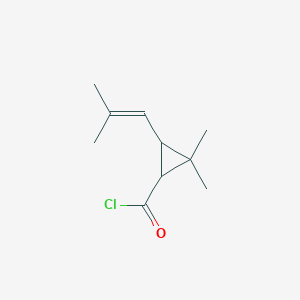
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
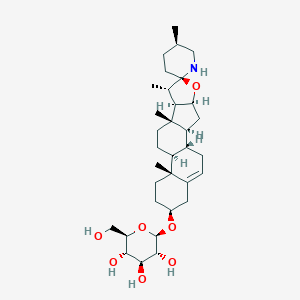
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
